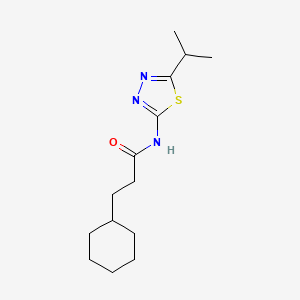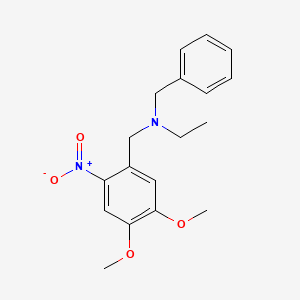![molecular formula C14H17NO B5785898 3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)
3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one, commonly referred to as DMAC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of cyclohexenone derivatives and is known for its ability to act as an electron acceptor in various chemical reactions. In Additionally, we will list future directions for further research on this compound.
Mecanismo De Acción
DMAC acts as an electron acceptor in various chemical reactions. It has been shown to undergo reduction in the presence of reducing agents, resulting in the formation of a highly fluorescent compound. This fluorescence has been used in the analysis of various biological samples, including proteins, lipids, and nucleic acids.
Biochemical and Physiological Effects:
DMAC has been shown to have various biochemical and physiological effects. It has been shown to be toxic to various cell lines, including HeLa cells and HL-60 cells. Additionally, DMAC has been shown to induce apoptosis in these cell lines. DMAC has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAC has several advantages for lab experiments. It is a highly fluorescent compound, making it useful in the analysis of various biological samples. Additionally, DMAC is relatively easy to synthesize, making it readily available for use in the laboratory setting. However, DMAC also has several limitations. It is highly toxic to various cell lines, making it difficult to use in certain experiments. Additionally, DMAC is not water-soluble, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for further research on DMAC. One potential area of research is the development of new synthesis methods for DMAC that are more efficient and cost-effective. Additionally, further research is needed to explore the biochemical and physiological effects of DMAC in more detail. Finally, DMAC has the potential to be used in various applications, including drug delivery and biosensing, and further research is needed to explore these potential applications.
Métodos De Síntesis
DMAC can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces the intermediate product, which can be further reacted with acetic anhydride and sodium acetate to yield DMAC. This synthesis method has been widely used in the laboratory setting and has been proven to be effective in producing high-quality DMAC.
Aplicaciones Científicas De Investigación
DMAC has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe in the analysis of various biological samples, including proteins, lipids, and nucleic acids. DMAC has also been used in the synthesis of various organic compounds, including indoles, benzoxazoles, and benzimidazoles. Additionally, DMAC has been used in the development of various materials, including polymers, nanoparticles, and thin films.
Propiedades
IUPAC Name |
3-(3,4-dimethylanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10-6-7-13(8-11(10)2)15-12-4-3-5-14(16)9-12/h6-9,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMHYJEUFGPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenyl)amino]-2-cyclohexen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)





![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)
